

Spectroscopic Profile of 2,2-Dimethyl-3-hexanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2-Dimethyl-3-hexanol

Cat. No.: B1585437

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for **2,2-Dimethyl-3-hexanol**, tailored for researchers, scientists, and professionals in drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in structured tables, details typical experimental protocols, and includes a visual representation of the spectroscopic analysis workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **2,2-Dimethyl-3-hexanol**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.198	d	1H	CH-OH (H3)
2.6	s	1H	OH
1.59	m	1H	CH ₂ (H4)
1.47	m	1H	CH ₂ (H4)
1.31	m	1H	CH ₂ (H5)
1.26	m	1H	CH ₂ (H5)
0.936	t	3H	CH ₃ (H6)
0.892	s	9H	C(CH ₃) ₃ (H1)

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Carbon Assignment
80.5	C3 (CH-OH)
35.5	C2 (C(CH ₃) ₃)
27.2	C4 (CH ₂)
26.1	C1 (C(CH ₃) ₃)
18.9	C5 (CH ₂)
14.2	C6 (CH ₃)

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Broad, Strong	O-H stretch (alcohol)
2955	Strong	C-H stretch (alkane)
1465	Medium	C-H bend (alkane)
1365	Medium	C-H bend (t-butyl group)
1068	Strong	C-O stretch (secondary alcohol)

Table 4: Mass Spectrometry (EI-MS) Data

m/z	Relative Intensity (%)	Assignment
115	5	[M-CH ₃] ⁺
101	10	[M-C ₂ H ₅] ⁺
87	100	[M-C ₃ H ₇] ⁺ (base peak)
73	45	[C ₄ H ₉ O] ⁺
57	80	[C ₄ H ₉] ⁺ (t-butyl cation)
43	55	[C ₃ H ₇] ⁺

Experimental Protocols

Detailed experimental parameters for the acquisition of the presented data are not publicly available. However, the following describes typical methodologies for obtaining such spectra for a liquid alcohol sample like **2,2-Dimethyl-3-hexanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **2,2-Dimethyl-3-hexanol** (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube.^{[1][2][3]} A small amount of tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (δ = 0.00 ppm).^[1] The spectra would be acquired on a high-field NMR spectrometer, for instance, a 300 or 400 MHz instrument.^[4] For ¹H NMR, the

data would be acquired over a spectral width of approximately 0-12 ppm. For ^{13}C NMR, a proton-decoupled sequence would be used to simplify the spectrum to single lines for each unique carbon atom, typically over a spectral width of 0-220 ppm.

Infrared (IR) Spectroscopy

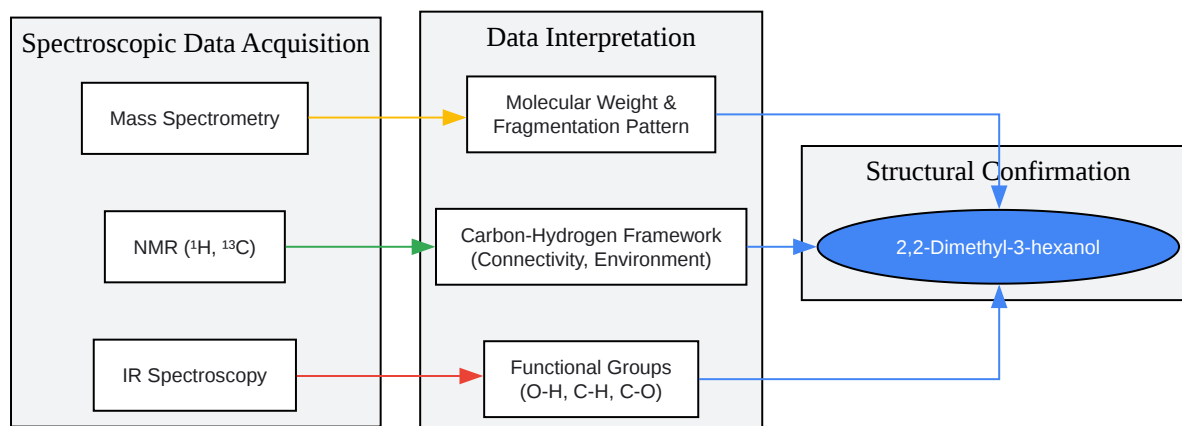
For a liquid sample such as **2,2-Dimethyl-3-hexanol**, the IR spectrum is commonly obtained using the neat technique.^[5] A drop of the pure liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.^{[5][6]} The assembled plates are then placed in the sample holder of an FTIR (Fourier Transform Infrared) spectrometer. A background spectrum of the clean salt plates is typically recorded first and subtracted from the sample spectrum to eliminate any interference from the plates and atmospheric CO_2 and water vapor. The spectrum is typically recorded over the mid-infrared range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

The mass spectrum would likely be obtained using a mass spectrometer coupled with a gas chromatograph (GC-MS) to ensure sample purity. The ionization method would be Electron Ionization (EI).^{[7][8]} The sample, once volatilized, enters the ion source where it is bombarded with a beam of electrons, typically with an energy of 70 eV.^{[7][8]} This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The ion source is typically heated to around 200-250°C to ensure the sample remains in the gas phase.^[7]

Data Interpretation and Structural Elucidation

The combined spectroscopic data provides a definitive structural confirmation of **2,2-Dimethyl-3-hexanol**. The workflow for this analysis is depicted below.



[Click to download full resolution via product page](#)

Spectroscopic data workflow for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NMR Spectroscopy [www2.chemistry.msu.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. homework.study.com [homework.study.com]
- 7. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 8. chromatographyonline.com [chromatographyonline.com]

- To cite this document: BenchChem. [Spectroscopic Profile of 2,2-Dimethyl-3-hexanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585437#spectroscopic-data-nmr-ir-ms-of-2-2-dimethyl-3-hexanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com